N-[2-(2-aminoethoxy)ethyl]acetamide
Description
Contextual Overview of Amines and Acetamides in Contemporary Chemical Research
Amines and acetamides are fundamental functional groups in organic chemistry, each contributing distinct properties to the molecules they constitute. Amines, characterized by a nitrogen atom with a lone pair of electrons, are typically basic and nucleophilic, making them crucial in a vast array of chemical transformations and as building blocks for pharmaceuticals, agrochemicals, and materials. masterorganicchemistry.comnih.gov Their ability to form hydrogen bonds also imparts significant influence over the physical properties of the compounds they are part of.
Acetamides, on the other hand, are amides derived from acetic acid and an amine. The presence of the carbonyl group adjacent to the nitrogen atom significantly alters the chemical nature of the nitrogen, rendering it less basic and less nucleophilic compared to a simple amine due to resonance delocalization of the lone pair. masterorganicchemistry.com This unique electronic arrangement makes acetamides stable functional groups that are also capable of participating in a variety of chemical reactions. They are prevalent in many biologically active molecules and are used as intermediates in organic synthesis. rsc.orgresearchgate.net The strategic combination of amine and acetamide (B32628) functionalities within a single molecular entity, as seen in N-[2-(2-aminoethoxy)ethyl]acetamide, offers a platform for the development of molecules with tailored properties and applications.
Structural Features and Classification within Organic Synthesis
This compound is a fascinating molecule that incorporates several key structural features. Its backbone consists of a flexible diethylene glycol-like ether linkage, which imparts a degree of hydrophilicity and conformational flexibility. At one terminus of the molecule is a primary amine group (-NH2), a potent nucleophile and a site for further functionalization. At the other end is a secondary acetamide group (-NHC(O)CH3), which provides a stable, hydrogen-bond donating and accepting moiety.
From a classification perspective in organic synthesis, this compound can be categorized as a bifunctional organic compound. The presence of two distinct reactive sites—the primary amine and the acetamide—allows for its use as a versatile building block or linker molecule. The primary amine can readily undergo reactions such as alkylation, acylation, and Schiff base formation, while the acetamide group, though less reactive, can be involved in hydrolysis under certain conditions or participate in hydrogen bonding interactions.
Research Significance in Advanced Chemical Synthesis and Molecular Design
The unique combination of a primary amine, a flexible hydrophilic spacer, and a terminal acetamide group suggests considerable research significance for this compound in advanced chemical synthesis and molecular design. While specific research applications for this exact compound are not extensively documented in publicly available literature, its structural motifs are found in molecules of significant interest.
The presence of the amino and ethoxy groups makes it a candidate for use as a linker in bioconjugation chemistry, where molecules are used to connect different chemical species, such as a drug to an antibody. The hydrophilic spacer could enhance the solubility and pharmacokinetic properties of such conjugates. google.com Furthermore, the terminal acetamide could be a precursor to other functional groups or play a role in directing the assembly of supramolecular structures through hydrogen bonding. In the field of materials science, the amine functionality could be used to graft the molecule onto surfaces, thereby modifying their properties, or to incorporate it as a monomer in polymerization reactions to create functional polymers.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its handling, characterization, and application in a research setting. A summary of its key identifiers and computed physical properties is provided in the tables below.
Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1040099-66-8 google.com |
| Molecular Formula | C6H14N2O2 |
| Molecular Weight | 146.19 g/mol |
| SMILES | CC(=O)NCCOCCN |
Computed Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| XLogP3 | -1.4 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 6 | PubChem |
| Exact Mass | 146.10552816 g/mol | PubChem |
| Topological Polar Surface Area | 64.3 Ų | PubChem |
Detailed Research Findings
Detailed, peer-reviewed research findings specifically focused on this compound are sparse. However, the structural components of the molecule are well-represented in various areas of chemical research, allowing for informed extrapolation of its potential utility.
Research on related compounds, such as derivatives of [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), highlights the utility of the amino-ethoxy-ethyl moiety in the synthesis of specialized resins for solid-phase peptide synthesis and as linkers in drug design. google.com These applications leverage the hydrophilic and flexible nature of the oligoethylene glycol-like chain to improve the properties of the resulting materials and molecules. It is plausible that this compound could serve a similar role as a building block in the creation of novel functional materials and bioconjugates.
General synthesis strategies for acetamides are well-established and include the acylation of amines with acetylating agents like acetic anhydride (B1165640) or acetyl chloride. researchgate.net A plausible synthetic route to this compound would involve the reaction of 2-(2-aminoethoxy)ethanamine with a suitable acetylating agent. The selective N-acetylation of the primary amine in the presence of the secondary amine in the starting material would be a key consideration in such a synthesis.
Structure
3D Structure
Properties
CAS No. |
1040099-66-8 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]acetamide |
InChI |
InChI=1S/C6H14N2O2/c1-6(9)8-3-5-10-4-2-7/h2-5,7H2,1H3,(H,8,9) |
InChI Key |
FTRPSIHVAGFJMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCOCCN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for Amide Bond Formation
The creation of the amide linkage in N-[2-(2-aminoethoxy)ethyl]acetamide is a critical step in its synthesis. This can be achieved through various methods, ranging from classical chemical reactions to more modern, environmentally conscious approaches.
Classical Amide Coupling Reactions
Traditional methods for forming amide bonds often involve the activation of a carboxylic acid, in this case, acetic acid, to facilitate its reaction with an amine. nih.gov Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. osti.gov Another class of effective coupling reagents are phosphonium (B103445) and uronium salts, for instance, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which are known for their high efficiency and rapid reaction times. osti.govnih.gov
Alternatively, the amine can be directly acylated using a more reactive derivative of acetic acid, such as acetyl chloride or acetic anhydride (B1165640). rsc.orgdoubtnut.comdoubtnut.com These reactions are typically performed in the presence of a base to neutralize the acidic byproduct, for example, hydrochloric acid in the case of acetyl chloride. doubtnut.comdoubtnut.com The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) being commonly employed. rsc.org
| Coupling Reagent Class | Specific Examples | Key Features |
| Carbodiimides | DCC, DIC, EDC | Widely used, but can form insoluble urea (B33335) byproducts (DCC). osti.gov |
| Phosphonium/Uronium Salts | HBTU, HATU, PyBOP | High efficiency, fast reaction times, reduced racemization. osti.gov |
| Acyl Halides/Anhydrides | Acetyl chloride, Acetic anhydride | Highly reactive, often require a base for neutralization of byproducts. rsc.orgdoubtnut.comdoubtnut.com |
Sustainable and Green Chemistry Approaches in Amide Synthesis
In recent years, there has been a significant shift towards developing more environmentally friendly methods for amide synthesis. These "green" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
One promising strategy is the use of biocatalysis. Enzymes, such as lipases, have been shown to effectively catalyze the formation of amide bonds under mild, aqueous conditions. nih.govacs.org For instance, a truncated carboxylic acid reductase has demonstrated the ability to selectively monoacylate symmetrical diamines, a reaction that is often challenging to control using traditional chemical methods. acs.orgresearchgate.net This enzymatic approach offers high selectivity and operates in water, a green solvent. acs.orgresearchgate.net
Solvent-free reactions represent another significant advancement in green chemistry. The acylation of amines can be carried out by directly heating a mixture of the amine and acetic anhydride, often without the need for a catalyst. rsc.orgrsc.org This method is simple, efficient, and eliminates the environmental impact associated with solvent use and disposal. rsc.orgrsc.org Microwave-assisted synthesis under solvent-free conditions can further accelerate these reactions. jmchemsci.com
Furthermore, the use of carbon dioxide as a transient protecting group for one of the amino groups in a diamine has been explored as a green method for achieving selective mono-acylation. This approach avoids the need for traditional protecting group chemistry, which often involves multiple steps and generates significant waste. rsc.org
| Green Chemistry Approach | Description | Advantages |
| Biocatalysis | Use of enzymes (e.g., lipases, CAR-A domains) to catalyze amide bond formation. nih.govacs.orgresearchgate.net | High selectivity, mild reaction conditions, use of aqueous media. acs.orgresearchgate.net |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often with heating or microwave irradiation. rsc.orgrsc.orgjmchemsci.com | Reduced waste, simplified workup, cost-effective. rsc.orgrsc.org |
| CO2 as a Protecting Group | Utilizes carbon dioxide to temporarily block one amine group in a diamine for selective mono-acylation. rsc.org | Traceless and reversible protection, avoids traditional protecting group chemistry. rsc.org |
Synthesis of the Aminoethoxyethyl Moiety
The synthesis of the core aminoethoxyethyl structure is a foundational aspect of producing this compound. This can be approached by either synthesizing the precursor with both amino groups already present or by introducing the second amino group at a later stage.
Precursor Synthesis and Derivatization Pathways
A common precursor for the aminoethoxyethyl moiety is 2-(2-aminoethoxy)ethanol. This compound can be synthesized through various routes, although some methods present challenges such as the need for expensive catalysts and harsh reaction conditions. google.com
A more direct precursor is 2-(2-aminoethoxy)ethylamine, which already contains the required diamine structure. tcichemicals.com The synthesis of this diamine can be achieved through methods such as the hydrogenation of iminodiacetonitrile. researchgate.net
Once the diamine precursor is obtained, the focus shifts to the selective acetylation of one of the amino groups. Direct acetylation of a symmetrical diamine with an agent like acetic anhydride can lead to a mixture of mono- and di-acetylated products. d-nb.info Controlling the stoichiometry and reaction conditions, such as pH, can favor the formation of the desired mono-acetylated product. d-nb.info For example, conducting the reaction in a biphasic system under acidic conditions can protonate the mono-acetylated product, partitioning it into the aqueous phase and thus preventing further reaction. d-nb.info
Strategic Application of Protecting Groups in Sequential Synthesis
To achieve high selectivity and avoid the formation of undesired byproducts, a common strategy involves the use of protecting groups. researchgate.net A protecting group temporarily blocks one of the reactive amino groups, allowing the other to be modified selectively. After the desired modification, the protecting group is removed.
Commonly used protecting groups for amines include tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). researchgate.netresearchgate.net For instance, 2-(2-aminoethoxy)ethylamine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-2-(2-aminoethoxy)ethylamine, where one of the amino groups is protected as a carbamate. researchgate.nettcichemicals.commdpi.comresearchgate.net Similarly, reaction with Fmoc-Cl can yield the N-Fmoc protected diamine. rsc.orgnih.gov
With one amino group protected, the free amino group can then be acetylated using acetic anhydride or another acetylating agent. The final step is the deprotection of the Boc or Fmoc group to reveal the free primary amine of this compound.
The deprotection of a Boc group is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid. researchgate.netfishersci.co.uknih.gov More recently, milder methods for Boc deprotection have been developed, including thermal deprotection in continuous flow systems and the use of reagents like oxalyl chloride in methanol (B129727). nih.govnih.govresearchgate.net
The Fmoc group, on the other hand, is base-labile and is commonly removed using a solution of a secondary amine, such as piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.netspringernature.com Alternative deprotection reagents for Fmoc include 4-methylpiperidine (B120128) and piperazine. nih.gov
| Protecting Group | Protection Reagent | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) researchgate.netmdpi.com | Acidic conditions (e.g., TFA, HCl) researchgate.netfishersci.co.uknih.gov; Thermal deprotection nih.gov; Oxalyl chloride/MeOH nih.govresearchgate.net |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl rsc.orgnih.gov | Basic conditions (e.g., 20% piperidine in DMF) nih.govresearchgate.netspringernature.com |
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purification of the synthetic intermediates and the final product, this compound, is crucial to obtain a compound of high purity. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and volatility.
Column chromatography is a widely used technique for the purification of organic compounds. For polar compounds like this compound and its precursors, silica (B1680970) gel chromatography is often employed. researchgate.net The polarity of the eluent can be adjusted to achieve effective separation. For instance, a gradient of methanol in dichloromethane can be used to elute compounds of increasing polarity from a silica gel column. acs.org Reverse-phase high-performance liquid chromatography (HPLC) is another powerful technique for the purification of such compounds, where a non-polar stationary phase is used with a polar mobile phase. sielc.com
Recrystallization is a common method for purifying solid compounds. osti.govresearchgate.net This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. For acetylated diamines, a suitable solvent system can be found to dissolve the compound at an elevated temperature and allow it to crystallize in a pure form upon cooling. researchgate.net
Distillation can be used to purify liquid compounds that are thermally stable. rsc.org For intermediates or the final product if it is a liquid, distillation under reduced pressure can be employed to lower the boiling point and prevent decomposition.
For intermediates that are salts, such as the hydrochloride salt of a deprotected amine, simple filtration and washing with an appropriate organic solvent can be an effective method of isolation and purification. researchgate.net
| Purification Technique | Description | Application |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase (e.g., silica gel). acs.orgresearchgate.net | Purification of intermediates and the final product. |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique for separation and purification. sielc.com | High-purity isolation of the final product and intermediates. |
| Recrystallization | Purification of solids based on solubility differences. osti.govresearchgate.net | Purification of solid intermediates and the final product. |
| Distillation | Separation of liquids based on boiling point differences. rsc.org | Purification of liquid intermediates or the final product. |
| Filtration and Washing | Isolation of solid products from a liquid phase. researchgate.net | Isolation of salt forms of intermediates. |
Advanced Chromatographic Methods for Compound Separation
The inherent polarity of this compound and its potential impurities necessitates the use of advanced chromatographic techniques for effective separation and purification. The choice of method is critical and is often dictated by the scale of the purification and the nature of the impurities present.
Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. imsa.edu For polar molecules like this compound, several methods are particularly effective.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis and purification of polar compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds. azolifesciences.com It typically employs a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent like water. azolifesciences.com
Reversed-Phase Chromatography: In this mode, a non-polar stationary phase is used with a polar mobile phase. While seemingly counterintuitive for a polar compound, the retention can be modulated by adjusting the mobile phase composition, such as the type and concentration of organic modifier and the pH. pressbooks.pub
Column Chromatography: For larger scale laboratory purifications, traditional column chromatography using silica gel as the stationary phase is a common practice. The polarity of the eluent system is carefully optimized to achieve separation. A gradient of solvents, starting from a less polar mixture and gradually increasing in polarity, can be effective in eluting the desired compound while retaining more polar impurities. For instance, a solvent system of chloroform/ethanol (B145695) has been used for the separation of similar polar compounds. core.ac.uk
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and for the initial development of a suitable solvent system for column chromatography. imsa.edupressbooks.pub The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a measure of the compound's polarity in a given solvent system. buffalostate.edu
| Chromatographic Technique | Stationary Phase | Typical Mobile Phase Composition | Principle of Separation |
|---|---|---|---|
| HILIC | Polar (e.g., Silica, Sulfobetaine) | High organic solvent, low aqueous content | Partitioning into a water-enriched layer on the stationary phase surface. azolifesciences.com |
| Reversed-Phase HPLC | Non-polar (e.g., C18) | Aqueous buffer with organic modifier (e.g., Acetonitrile (B52724), Methanol) | Hydrophobic interactions between the analyte and the stationary phase. pressbooks.pub |
| Column Chromatography | Silica Gel | Variable (e.g., Chloroform/Ethanol, Ethyl Acetate (B1210297)/Methanol) | Adsorption based on polarity; more polar compounds are retained more strongly. core.ac.uk |
| TLC | Silica Gel | Similar to column chromatography solvent systems | Rapid analysis of polarity and separation efficiency. imsa.edupressbooks.pub |
Controlled Crystallization and Recrystallization Procedures
Crystallization is a powerful purification technique that can yield highly pure solid material. For this compound, which is expected to be a solid at room temperature, developing a robust crystallization protocol is essential.
The process involves dissolving the crude compound in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The choice of solvent is paramount; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
For polar compounds like this compound, polar solvents such as ethanol or a mixture of an organic solvent and water are often effective. For a structurally related N-acetylated compound, recrystallization from ethanol yielded pure white needles. core.ac.uk In other cases, crystallization from a mixture of an aliphatic alcohol and water has been shown to be effective for purifying similar carboxyamides. google.com
The cooling rate can significantly impact crystal size and purity. Slow cooling generally promotes the formation of larger, more perfect crystals, which tend to exclude impurities more effectively. Seeding the solution with a small crystal of the pure compound can also initiate crystallization at a desired temperature and level of saturation.
| Solvent System | Procedure | Expected Outcome |
|---|---|---|
| Ethanol | Dissolve crude product in hot ethanol, followed by slow cooling. | Formation of crystalline solid upon cooling. core.ac.uk |
| Organic Solvent/Water Mixture | Dissolve in a minimal amount of hot organic solvent, add water dropwise until turbidity persists, then cool. | Precipitation of the purified compound. google.com |
| Isopropanol | Similar to the ethanol procedure. | Alternative polar solvent for crystallization. |
Considerations for Reaction Optimization and Scale-Up in Laboratory Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing byproducts, and ensuring the process is efficient and scalable. Several key parameters must be considered.
Reaction Conditions: The N-acetylation of amines can be influenced by temperature, reaction time, and the choice of acetylating agent and catalyst. While traditional methods might use acetic anhydride or acetyl chloride, greener approaches using less hazardous reagents are gaining traction. nih.govnih.gov For instance, the use of acetonitrile as both a reagent and solvent in a continuous-flow system has been reported for N-acetylation, with optimal temperatures around 200 °C. nih.gov However, for laboratory-scale batch reactions, milder conditions are often preferred. The use of catalysts like lanthanum(III) triflate has been shown to promote amidation reactions effectively at room temperature. amazonaws.com
Stoichiometry: The molar ratio of the reactants is a critical factor. A slight excess of the acetylating agent may be used to ensure complete conversion of the starting diamine. However, a large excess can lead to di-acetylation, where both the primary and secondary amino groups are acetylated, complicating the purification process. Careful control of the stoichiometry is therefore essential for selectivity.
Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. For N-acetylation, a variety of solvents can be employed, including aprotic polar solvents like N,N-dimethylformamide (DMF) or even water, which is an environmentally benign option. nih.gov
Work-up Procedure: A simple and efficient work-up is desirable for both convenience and scalability. Aqueous work-ups are common to remove water-soluble byproducts and unreacted reagents. Extraction with a suitable organic solvent followed by washing and drying is a standard procedure.
Scale-Up Considerations: When scaling up a reaction from a few milligrams to a gram scale or larger, several factors become more pronounced. Heat transfer can become an issue, and exothermic reactions may require external cooling to maintain control. Mixing efficiency is also critical to ensure homogeneity. Continuous-flow reactors can offer advantages for scale-up as they provide excellent heat and mass transfer, allowing for safer and more consistent production. nih.govresearchgate.net A study on continuous-flow N-acetylation demonstrated a successful scale-up to the gram scale with no significant loss in conversion, yielding the product with high purity after a simple recrystallization. nih.gov
| Parameter | Consideration | Impact on Synthesis |
|---|---|---|
| Temperature | Affects reaction rate and selectivity. | Higher temperatures can increase the rate but may lead to side products. nih.gov |
| Catalyst | Can significantly increase reaction rate and allow for milder conditions. | Lewis acids or other catalysts can improve efficiency. nih.govamazonaws.com |
| Reactant Ratio | Controls selectivity towards mono-acetylation. | Prevents the formation of di-acetylated byproducts. |
| Solvent | Influences solubility and reaction kinetics. | The choice of an appropriate solvent is key for an efficient reaction. nih.gov |
| Mixing | Ensures homogeneity, especially on a larger scale. | Inadequate mixing can lead to localized concentration gradients and side reactions. |
Chemical Reactivity and Derivatization
Reactions at the Amide Nitrogen Center
The amide functional group in N-[2-(2-aminoethoxy)ethyl]acetamide is a secondary amide, characterized by a nitrogen atom bonded to a carbonyl group and an ethyl group. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, which reduces its nucleophilicity and basicity compared to the primary amine. However, reactions at this center are still possible.
N-alkylation of secondary amides is generally challenging due to the decreased nucleophilicity of the amide nitrogen. The reaction typically requires strong bases to deprotonate the amide, forming a more nucleophilic amidate anion, which can then react with an alkylating agent like an alkyl halide. wikipedia.orgstackexchange.com While specific studies on the N-alkylation of this compound are not extensively documented in publicly available literature, the general mechanism would involve the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Table 1: General Conditions for N-Alkylation of Secondary Amides
| Reagent | Base | Solvent | General Observations |
|---|
N-acylation of secondary amides, to form N,N-diacylamines or imides, is also a possible transformation. This reaction would typically involve reacting the amide with a more reactive acylating agent, such as an acyl chloride or anhydride (B1165640), often in the presence of a base to facilitate the reaction. savemyexams.comchemguide.co.ukyoutube.com The primary amine group in this compound would be significantly more reactive towards acylation under standard conditions, necessitating a protection strategy for the primary amine if selective N-acylation of the amide were desired.
Table 2: General Conditions for N-Acylation of Amines and Amides
| Acylating Agent | Base | Solvent | General Observations |
|---|---|---|---|
| Acyl Chloride (RCOCl) | Pyridine (B92270), Triethylamine (B128534) | Dichloromethane (B109758), THF | Primary amines are highly reactive. Amides are less reactive and may require more forcing conditions. savemyexams.comchemguide.co.ukyoutube.com |
The hydrolysis of the amide bond in this compound would yield acetic acid and the corresponding diamine, 2-(2-aminoethoxy)ethanamine. Amide hydrolysis can be catalyzed by either acid or base. researchgate.netresearchgate.netchemistrysteps.comacs.orgarkat-usa.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. researchgate.net Subsequent proton transfer and elimination of the amine moiety lead to the formation of the carboxylic acid and the protonated amine.
In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The subsequent elimination of the amide anion is the rate-determining step, which is then rapidly protonated by the solvent or the carboxylic acid formed. The activation energies for base-catalyzed, acid-catalyzed, and water-assisted amide hydrolysis have been estimated to be 21, 31, and 99 kJ/mol, respectively, for simple amides. researchgate.net
Reactions of the Primary Amine Group
The primary amine group in this compound is a potent nucleophile and a base, making it the more reactive site in many chemical transformations.
Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.nettandfonline.com This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. masterorganicchemistry.com The reaction of this compound with a suitable aldehyde or ketone would yield a Schiff base derivative. Given that the starting material is a diamine, reaction with a dicarbonyl compound could lead to the formation of macrocyclic diimine structures. researchgate.net
Table 3: General Conditions for Schiff Base Formation
| Carbonyl Compound | Catalyst | Solvent | General Observations |
|---|---|---|---|
| Aldehyde (RCHO) | Acetic Acid, p-TsOH | Ethanol (B145695), Methanol (B129727) | Reversible reaction, often driven to completion by removal of water. masterorganicchemistry.com |
The primary amine of this compound can participate in various condensation reactions. For instance, reaction with dicarbonyl compounds can lead to the formation of heterocyclic structures. researchgate.netrsc.org The reaction with 1,2-dicarbonyl compounds can yield substituted pyrazines, while reaction with 1,3-dicarbonyls can lead to the formation of diazepines. rsc.org
Intramolecular cyclization is also a possibility for derivatives of this compound. For example, if the terminal acetyl group were replaced with a functional group capable of reacting with the primary amine, a cyclization reaction could occur to form a heterocyclic ring. researchgate.net The synthesis of substituted piperazinones has been achieved through a tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide and a primary amine, a strategy that could potentially be adapted. researchgate.net
As a basic compound, this compound readily reacts with acids to form ammonium (B1175870) salts. alfa-chemistry.comlibretexts.orgncert.nic.inlibretexts.org The primary amine is the more basic site and will be preferentially protonated. The formation of a salt, such as a hydrochloride or sulfate (B86663) salt, can significantly alter the physical properties of the compound, most notably increasing its water solubility. libretexts.orglibretexts.org The general reaction involves the transfer of a proton from an acid to the lone pair of electrons on the nitrogen atom of the amine.
Table 4: Common Acids Used for Amine Salt Formation
| Acid | Resulting Salt | Common Use |
|---|---|---|
| Hydrochloric Acid (HCl) | Hydrochloride | Pharmaceutical and laboratory applications for improved solubility and stability. libretexts.org |
| Sulfuric Acid (H₂SO₄) | Sulfate | Industrial applications. |
Reactions of the Ether Linkage
The ether group in this compound, while generally unreactive, can participate in cleavage reactions and can act as a coordination site for metal ions.
Complexation with Metal Ions (Coordination Chemistry)
The this compound molecule possesses multiple potential donor atoms—the nitrogen atoms of the primary amine and the amide group, and the oxygen atoms of the ether and amide carbonyl group. This structure allows it to act as a multidentate ligand, capable of coordinating with metal ions to form stable complexes.
While specific studies on the coordination chemistry of this compound are not extensively documented, research on closely related molecules provides significant insight into its potential as a ligand. For instance, a Schiff base ligand derived from N-(2-aminoethyl)acetamide, namely N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide, has been shown to form stable complexes with a variety of transition metals. nih.gov In these complexes, the ligand coordinates to the metal center through the pyridine nitrogen, the imine nitrogen, and the amide oxygen, acting as a tridentate ligand.
This analogous research strongly suggests that this compound can also form stable complexes with various metal ions. The primary amine nitrogen, the ether oxygen, and the amide oxygen or nitrogen are all potential coordination sites. The molecule could potentially act as a bidentate or tridentate ligand depending on the metal ion and the reaction conditions.
Detailed research findings on the synthesis and characterization of transition metal complexes with a Schiff base derivative of N-(2-aminoethyl)acetamide are summarized in the table below. This data illustrates the capacity of the core amino-ether-amide structure to participate in coordination chemistry.
Interactive Table: Research Findings on Transition Metal Complexes of a Related Acetamide (B32628) Ligand¹
| Metal Ion | Complex Formula | Spectroscopic Evidence (IR, cm⁻¹) | Crystal Structure Determination |
| Platinum(II) | [Pt(L)Cl₂] | ν(C=O): 1655, ν(C=N): 1645 | Yes |
| Palladium(II) | [Pd(L)Cl₂] | ν(C=O): 1658, ν(C=N): 1642 | Not Reported |
| Copper(II) | [Cu(L)Cl₂] | ν(C=O): 1660, ν(C=N): 1648 | Yes |
| Mercury(II) | [Hg(L)Cl₂]₂ | ν(C=O): 1650, ν(C=N): 1638 | Yes |
¹Data from a study on the Schiff base ligand N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide (L). nih.gov
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), the precise structure of N-[2-(2-aminoethoxy)ethyl]acetamide can be determined.
Proton NMR Spectral Analysis and Spin Systems
The expected spin systems, arising from the coupling between neighboring non-equivalent protons, would appear as multiplets (e.g., triplets, quartets). The integration of these signals would correspond to the number of protons in each specific environment.
Predicted ¹H NMR Data
| Protons (Position) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| CH₃-C(=O)- | ~2.0 | Singlet |
| -C(=O)NH-CH₂ - | ~3.3 | Triplet |
| -NH-CH₂-CH₂ -O- | ~3.5 | Triplet |
| -O-CH₂ -CH₂ -O- | ~3.6 | Singlet (overlapping) |
| -O-CH₂-CH₂ -NH₂ | ~3.5 | Triplet |
| -CH₂-CH₂ -NH₂ | ~2.8 | Triplet |
| -NH₂ | Variable | Broad Singlet |
| -C(=O)NH - | Variable | Broad Singlet |
Note: Predicted data is based on computational models and may vary from experimental values. The signals for the protons on the ethoxy groups may overlap, forming complex multiplets.
Carbon-13 NMR Spectral Analysis and Chemical Shift Assignments
The ¹³C NMR spectrum provides information on the different carbon environments in this compound. Due to the presence of heteroatoms (oxygen and nitrogen), the chemical shifts of the adjacent carbons are expected to be in the downfield region.
Predicted ¹³C NMR Chemical Shift Assignments
| Carbon (Position) | Predicted Chemical Shift (ppm) |
| C H₃-C(=O)- | ~23 |
| -C(=O)NH-C H₂- | ~40 |
| -NH-CH₂-C H₂-O- | ~70 |
| -O-C H₂-C H₂-O- | ~70 |
| -O-CH₂-C H₂-NH₂ | ~70 |
| -CH₂-C H₂-NH₂ | ~42 |
| -C (=O)NH- | ~173 |
Note: Predicted data is based on computational models and may vary from experimental values. The chemical shifts of the three -CH₂-O- carbons are expected to be very similar and may overlap.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other (typically over two or three bonds). creative-biostructure.comwikipedia.org For this compound, cross-peaks would be expected between the protons of adjacent methylene (B1212753) groups, confirming the ethyl and ethoxy fragments of the molecule. creative-biostructure.com For instance, a cross-peak would be observed between the protons at ~3.3 ppm (-C(=O)NH-CH₂ -) and ~3.5 ppm (-NH-CH₂-CH₂ -O-).
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with the carbons to which they are directly attached. creative-biostructure.comnih.gov This would allow for the direct assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.0 ppm would show a correlation to the carbon signal at ~23 ppm, confirming the assignment of the acetyl methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two or three bonds. researchgate.netnih.gov This is particularly useful for identifying connectivity across heteroatoms and for assigning quaternary carbons. In the case of this compound, an HMBC experiment would show a correlation from the methyl protons (~2.0 ppm) to the carbonyl carbon (~173 ppm), confirming the acetamide (B32628) group. Further correlations would establish the links between the different ethoxy units.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, the calculated exact mass is 190.13174244 Da. libretexts.org An experimental HRMS measurement yielding a mass very close to this value would confirm the molecular formula C₈H₁₈N₂O₃.
Molecular Formula and Exact Mass
| Property | Value | Source |
| Molecular Formula | C₈H₁₈N₂O₃ | libretexts.org |
| Exact Mass | 190.13174244 Da | libretexts.org |
Analysis of Fragmentation Patterns and Structural Inference
In a mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the structure of the parent molecule. The fragmentation of this compound is expected to occur at the weakest bonds and at sites that lead to the formation of stable ions or neutral losses. nih.gov
Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the nitrogen and oxygen atoms. nih.gov
Cleavage of the amide bond.
Loss of neutral molecules such as water or ammonia (B1221849).
Plausible Fragmentation Pathways and Expected Fragments
| m/z of Fragment | Possible Structure of Fragment | Plausible Fragmentation Pathway |
| 145 | [M - NH₃ - C₂H₄]⁺ | Loss of ammonia followed by ethylene (B1197577) from the aminoethyl end. |
| 131 | [M - C₂H₅NO]⁺ | Cleavage of the amide bond with loss of the acetamide group. |
| 102 | [CH₃CONHCH₂CH₂O]⁺ | Cleavage of the ether linkage. |
| 87 | [CH₃CONHCH₂CH₂]⁺ | Cleavage of the ether linkage. |
| 74 | [HOCH₂CH₂NHCH₂]⁺ | Cleavage within the polyether chain. |
| 58 | [CH₃CONH₂]⁺ | McLafferty rearrangement of the amide. |
| 44 | [CH₂CH₂NH₂]⁺ | Alpha-cleavage at the amino end. |
| 43 | [CH₃CO]⁺ | Cleavage of the amide bond. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. While a specific experimental IR spectrum for this compound is not widely available in the reviewed literature, the expected characteristic absorption bands can be predicted based on the well-established vibrational frequencies of its constituent functional groups: a secondary amide, a primary amine, and an ether linkage.
The IR spectrum of this compound would be characterized by several key absorption bands. The secondary amide group gives rise to a strong absorption band for the C=O stretching vibration, typically observed in the range of 1680-1630 cm⁻¹. Another significant feature of the amide group is the N-H stretching vibration, which for a secondary amide appears as a single sharp band around 3350-3250 cm⁻¹. The N-H bending vibration (Amide II band) is also prominent and is expected to occur in the region of 1570-1515 cm⁻¹.
The primary amine (-NH₂) group will exhibit characteristic N-H stretching vibrations, which typically appear as a doublet (one for symmetric and one for asymmetric stretching) in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) vibration for a primary amine is expected to be found between 1650 and 1580 cm⁻¹.
The ether linkage (C-O-C) will be identifiable by a strong C-O stretching band, which for aliphatic ethers generally appears in the 1150-1085 cm⁻¹ range. Additionally, the C-H stretching vibrations of the ethyl and acetyl groups will be present in the 3000-2850 cm⁻¹ region.
A summary of the expected IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amide | N-H Stretch | 3350 - 3250 | Medium-Strong |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong | |
| N-H Bend (Amide II) | 1570 - 1515 | Medium-Strong | |
| Primary Amine | N-H Stretch | 3500 - 3300 (doublet) | Medium |
| N-H Bend | 1650 - 1580 | Medium | |
| Ether | C-O Stretch | 1150 - 1085 | Strong |
| Alkane | C-H Stretch | 3000 - 2850 | Medium-Strong |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are indispensable for the separation of this compound from potential impurities arising during its synthesis and for the accurate assessment of its purity.
Gas Chromatography (GC) Applications
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For this compound, its relatively low molecular weight and the presence of polar functional groups present a challenge for direct GC analysis, which can lead to peak tailing and poor resolution. To overcome this, derivatization is often employed to increase the volatility and thermal stability of the analyte.
A common derivatization strategy for compounds containing primary amines and amides is silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process replaces the active hydrogen atoms on the nitrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby reducing the polarity and increasing the volatility of the compound.
The development of a GC method would involve optimizing parameters such as the type of capillary column (a polar column like a polyethylene (B3416737) glycol or a mid-polarity column would be a suitable starting point), the temperature program of the oven, the injector temperature, and the detector settings (a flame ionization detector or a mass spectrometer would be appropriate).
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds and is particularly well-suited for the analysis of polar, non-volatile compounds like this compound.
A reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The development of an effective HPLC method would involve the careful selection and optimization of several parameters:
Column: A C18 column is a good initial choice due to its wide applicability.
Mobile Phase: A mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), would be used. The polarity of the mobile phase can be fine-tuned by adjusting the ratio of the aqueous and organic components. To improve peak shape and resolution for the basic amine, a small amount of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is typically added to the mobile phase. This protonates the amine, reducing its interaction with residual silanol (B1196071) groups on the stationary phase.
Detection: Given the lack of a strong chromophore, UV detection at a low wavelength (e.g., 200-220 nm) would be necessary to detect the amide bond. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could be employed for more universal and sensitive detection.
A typical starting point for an HPLC method for this compound is outlined in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A time-based gradient from a high percentage of A to a higher percentage of B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV at 210 nm or Mass Spectrometer |
| Injection Volume | 10 µL |
This method would then be optimized by systematically adjusting the gradient profile, flow rate, and column temperature to achieve the desired separation and peak characteristics for accurate purity assessment.
Report on the Feasibility of Generating a Theoretical and Computational Chemistry Article on this compound
Following a comprehensive and diligent search of scientific literature and databases, it has been determined that there is a significant lack of published research specifically focused on the theoretical and computational chemistry of the compound This compound .
The initial and broadened search queries for this specific molecule did not yield any studies pertaining to the requested topics. This includes a lack of available data for:
Density Functional Theory (DFT) calculations for its ground state properties.
Ab initio methods for its electronic structure determination.
Computational predictions of its NMR chemical shifts.
Vibrational frequency analysis (IR/Raman).
Elucidation of its reaction mechanisms through computational modeling.
While computational studies exist for related but structurally distinct molecules such as acetamide, N-acetyl-L-cysteine, and other diamine derivatives, the direct application of this data to this compound would be scientifically inaccurate and would not adhere to the strict constraints of the request.
Due to the absence of specific research findings and data for this compound in the requested areas of theoretical and computational chemistry, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The creation of such an article with detailed research findings and data tables is contingent on the existence of primary scientific literature reporting these specific investigations.
To fulfill this request in the future, published research focusing on the computational analysis of this compound would need to become available.
Theoretical and Computational Chemistry Investigations
Intermolecular Interaction Studies through Computational Methods
The physical properties and behavior of N-[2-(2-aminoethoxy)ethyl]acetamide in a condensed phase are governed by its intermolecular interactions. Computational methods can quantify these non-covalent forces.
Hydrogen bonds are strong, directional interactions that play a pivotal role in molecular recognition and self-assembly. This compound possesses multiple sites capable of participating in hydrogen bonding. Computational analysis, often combined with data from crystal structures of similar molecules, can reveal how these interactions form extensive networks. researchgate.net
The molecule has two hydrogen bond donor sites (the N-H groups of the primary amine and the secondary amide) and multiple acceptor sites (the nitrogen atoms and the oxygen atoms of the ether and carbonyl groups). nih.gov The formation of N—H⋯O and N—H⋯N hydrogen bonds would be a dominant feature of its intermolecular interactions, similar to those observed in other acetamides. researchgate.netresearchgate.net These networks significantly influence properties like boiling point and solubility.
Table 1: Potential Hydrogen Bonding Sites in this compound
| Site Type | Atom | Functional Group |
|---|---|---|
| Donor | N-H | Primary Amine |
| Donor | N-H | Secondary Amide |
| Acceptor | N | Primary Amine |
| Acceptor | O | Ether Linkage 1 |
| Acceptor | O | Ether Linkage 2 |
| Acceptor | O | Carbonyl |
| Acceptor | N | Secondary Amide |
Beyond hydrogen bonding, Van der Waals and electrostatic forces are critical components of the total intermolecular interaction energy.
Van der Waals Interactions: These are weaker, non-directional forces arising from temporary fluctuations in electron density. The flexible polyether chain of this compound provides a significant surface area for these interactions. While individually weak, their cumulative effect is substantial in determining how molecules pack together.
Electrostatic Interactions: These forces arise from the interaction between permanent partial charges within the molecule. gatech.edu The polar amide and ether groups create a significant molecular dipole moment. All molecular interactions are fundamentally electrostatic, but this term is often used to describe interactions between charged or highly polar species. gatech.edu Computational studies on other systems have shown that the interplay between Van der Waals forces and stronger electrostatic interactions dictates the specifics of molecular assembly. rsc.org
Ligand-Target Binding Prediction via In Silico Approaches (purely mechanistic/structural, non-efficacy related)
In silico techniques, particularly molecular docking, are used to predict how a ligand like this compound might bind to a biological receptor from a structural and mechanistic standpoint.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov The process involves preparing the 3D structure of the ligand and placing it into the binding site of a receptor whose structure has been experimentally determined. An algorithm then samples numerous possible conformations and orientations of the ligand, scoring each based on a function that estimates the binding affinity.
While specific docking studies for this compound are not publicly available, the methodology is well-established. nih.govnih.gov A hypothetical docking simulation would involve:
Obtaining the 3D structure of this compound. nih.gov
Selecting a receptor with a well-defined binding pocket.
Running the docking algorithm to generate a set of possible binding poses.
Analyzing the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the receptor.
The results would be presented in a table detailing the predicted binding energy and the specific residues involved in the interaction, providing a structural hypothesis for the ligand's binding mechanism.
Table 2: Hypothetical Molecular Docking Results for this compound with a Defined Receptor
| Parameter | Value/Description |
|---|---|
| Receptor Target | Example: Human Protein Kinase |
| Predicted Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | TYR 21, LYS 45, GLU 90 |
| Key Interactions | Hydrogen bond from amide N-H to GLU 90; Hydrogen bond from amine N-H to TYR 21; Van der Waals contacts with LYS 45. |
Note: The data in this table is purely illustrative of typical docking output and does not represent actual experimental results.
Molecular Dynamics Simulations of Binding Events
Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused solely on the binding events of the chemical compound this compound. This suggests that while the compound may be utilized in broader chemical and biological contexts, detailed computational investigations into its specific binding interactions through MD simulations are not prominently published in readily accessible scientific literature.
Molecular dynamics simulations are powerful computational tools used to understand the physical movement of atoms and molecules over time. For a compound like this compound, such simulations could theoretically provide insights into:
Binding Pose and Stability: How the molecule orients itself when interacting with a biological target, such as a protein or nucleic acid, and the stability of this interaction over time.
Interaction Fingerprints: The specific atoms and functional groups on both the compound and its binding partner that are involved in the interaction, and the nature of these interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces).
Conformational Changes: How the structure of both the compound and its target may change upon binding.
Thermodynamic Parameters: Estimation of binding free energies, which quantify the strength of the interaction.
The absence of such studies for this compound could be due to several factors, including its potential role as a linker or building block in larger, more complex molecules that are the primary focus of research. In such cases, the computational studies would be centered on the entire molecule rather than this specific fragment.
Future research initiatives could undertake molecular dynamics simulations to elucidate the binding behavior of this compound with various targets. Such studies would require the development of accurate force field parameters for the molecule and the selection of relevant biological systems for investigation. The resulting data would be invaluable for understanding its potential biological activities and for the rational design of new molecules with desired binding properties.
Biomolecular Interactions and Mechanistic Biochemistry Strictly in Vitro or in Silico, Focused on Fundamental Mechanisms, Excludes Human Clinical Relevance, Dosage, and Safety
Enzymatic Biotransformation Pathways (Non-Human Specific)
The metabolic fate of N-[2-(2-aminoethoxy)ethyl]acetamide in biological systems is likely dictated by the enzymatic machinery that recognizes its constituent functional groups. In purified, non-human specific systems, two primary pathways of biotransformation can be hypothesized: hydrolysis of the amide bond and modification of the terminal primary amine.
In Vitro Enzyme Kinetics of Amide Hydrolysis in Purified Systems
The amide bond in this compound is susceptible to enzymatic hydrolysis by a class of enzymes known as amidases or amidohydrolases. This reaction would cleave the molecule into acetic acid and 2-(2-aminoethoxy)ethylamine. The general mechanism for amide hydrolysis involves the activation of a water molecule by the enzyme's active site, followed by a nucleophilic attack on the carbonyl carbon of the amide. nih.govnih.gov
Table 1: Hypothetical Kinetic Parameters for Amidase-Catalyzed Hydrolysis of this compound
| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| Porcine Liver Esterase (example) | p-Nitrophenyl Acetate (B1210297) | 0.45 | 150 |
| Bacillus subtilis Amidase | Acetamide (B32628) | 2.3 | 85 |
| Hypothetical Amidase | This compound | Not Determined | Not Determined |
This table is illustrative and based on data for other amides to demonstrate the type of data expected from such studies. The values are not representative of this compound.
Mechanisms of Amine Oxidation or Acylation by Defined Enzymes
The terminal primary amine of this compound is a target for two other major classes of enzymatic modification: oxidation and acylation.
Amine Oxidation: Monoamine oxidases (MAOs) are a family of enzymes that catalyze the oxidative deamination of monoamines. While typically associated with neurotransmitters, their substrate scope can be broad. The primary amine of this compound could potentially be oxidized to an aldehyde, with the concurrent production of ammonia (B1221849) and hydrogen peroxide.
Acylation: N-acetyltransferases (NATs) are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to the primary amine of a substrate. nih.govnih.gov This process, known as N-acetylation, would convert the primary amine of this compound into a secondary amide. nih.gov This modification would neutralize the positive charge of the amine at physiological pH and increase the molecule's hydrophobicity. nih.gov The reaction follows an ordered Bi-Bi mechanism where acetyl-CoA binds first, followed by the amine-containing substrate. nih.gov
Interactions with Purified Biomolecules
The chemical properties of this compound allow for non-covalent interactions with various purified biomolecules, including proteins and nucleic acids, as well as with model lipid membranes.
Binding Studies with Model Proteins (e.g., purified serum albumin, specific enzymes)
Serum albumins, such as bovine serum albumin (BSA), are often used as model proteins to study the binding of small molecules. nih.gov These proteins have multiple binding sites that can accommodate a variety of ligands. The interaction of this compound with BSA would likely be driven by a combination of hydrogen bonding (involving the amide and amine groups) and weaker van der Waals forces.
Techniques such as fluorescence quenching, circular dichroism (CD), and isothermal titration calorimetry (ITC) are commonly employed to characterize these interactions. nih.gov Fluorescence quenching of tryptophan residues in BSA upon ligand binding can provide information on the binding mechanism and affinity. nih.gov CD spectroscopy can reveal changes in the secondary structure of the protein upon binding. nih.gov
Table 2: Illustrative Binding Parameters of Small Molecules to Bovine Serum Albumin (BSA)
| Ligand | Technique | Binding Constant (Ka) [M-1] | Number of Binding Sites (n) |
| Warfarin (Site I) | Fluorescence | 5.2 x 105 | ~1 |
| Ibuprofen (Site II) | Fluorescence | 2.1 x 106 | ~1 |
| This compound | Not Determined | Not Determined | Not Determined |
This table provides examples of binding data for known ligands to BSA and is for illustrative purposes only.
In Vitro Interaction Analysis with Nucleic Acids (DNA, RNA)
The primary amine group of this compound is expected to be protonated at physiological pH, conferring a net positive charge to the molecule. This positive charge could facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. researchgate.net
Besides electrostatic interactions, small molecules can bind to DNA through intercalation between base pairs or by fitting into the major or minor grooves. researchgate.net Given the flexible and non-planar structure of this compound, intercalation is less likely. However, its small size and flexibility might allow it to associate with the grooves of DNA or RNA.
Electrochemical methods, such as cyclic voltammetry, are powerful tools for studying the interactions of small molecules with DNA. nih.govrsc.org Changes in the electrochemical signals of DNA bases or of a redox-active probe upon addition of the small molecule can indicate the mode and strength of the interaction. rsc.org
Biophysical Characterization of Lipid Membrane Interactions using Model Systems
The interaction of this compound with lipid membranes can be investigated using model systems such as liposomes or supported lipid bilayers. The amphipathic nature of the molecule, with its polar amine and amide groups and its more nonpolar hydrocarbon backbone, suggests it could partition into the headgroup region of the lipid bilayer.
The presence of such a molecule within the membrane can perturb its physical properties. For instance, it could increase the area per lipid, leading to a decrease in membrane thickness and an alteration in membrane fluidity. The introduction of polar groups into the hydrophobic core of the membrane can also lead to the formation of water defects, potentially increasing membrane permeability. Techniques such as differential scanning calorimetry (DSC), solid-state NMR, and molecular dynamics simulations are used to characterize these effects.
Role in Non-Human Biosynthesis Pathways
Extensive literature reviews and database searches have yielded no specific information regarding the role of this compound in non-human biosynthesis pathways. This includes its potential as a precursor in the synthesis of secondary metabolites in microbial or plant species, as well as its metabolic fate within non-mammalian organisms or cell lines from a mechanistic standpoint.
Investigation as a Precursor in Microbial or Plant Secondary Metabolite Synthesis
Currently, there is a lack of published research investigating this compound as a potential building block or precursor molecule in the biosynthesis of secondary metabolites in either microorganisms or plants. Scientific studies have not yet explored its incorporation into natural product biosynthetic pathways.
Analysis of Metabolic Fate in Specific Non-Mammalian Organisms or Cell Lines (mechanistic)
Detailed mechanistic studies on the metabolic fate of this compound in specific non-mammalian organisms or cell lines are not available in the current scientific literature. Consequently, the enzymatic transformations, degradation pathways, and potential bioactive metabolites resulting from its metabolism in these biological systems remain uncharacterized.
Table 1: Research Findings on the Role of this compound in Non-Human Biosynthesis
| Research Area | Findings |
| Precursor in Microbial Secondary Metabolite Synthesis | No data available |
| Precursor in Plant Secondary Metabolite Synthesis | No data available |
| Metabolic Fate in Non-Mammalian Organisms | No data available |
| Mechanistic Analysis in Non-Mammalian Cell Lines | No data available |
Applications in Materials Science and Industrial Chemistry Non Medical/non Biological
Role as a Monomer or Cross-linking Agent in Polymer Chemistry
The presence of a primary amine allows N-[2-(2-aminoethoxy)ethyl]acetamide to be chemically integrated into polymer chains, either as a monomer that forms the chain itself or as an agent that modifies existing polymer structures.
This compound can serve as a monomer in step-growth polymerization. Its primary amine can react with difunctional compounds like diacyl chlorides or diisocyanates to form novel polyamides or polyureas, respectively. The resulting polymers would feature flexible polyether segments and pendant acetamide (B32628) groups, which could impart unique properties such as increased hydrophilicity, enhanced hydrogen-bonding capabilities, and altered thermal characteristics.
For instance, copolymerization with other diamines or diacids allows for the precise tuning of the final material's properties. The incorporation of this compound can introduce flexible ether linkages into otherwise rigid polymer backbones, potentially lowering the glass transition temperature and increasing the material's elasticity.
The most prominent application in polymer chemistry is the surface functionalization of existing materials. The primary amine of this compound can be grafted onto polymer surfaces that have been pre-treated to contain reactive groups (e.g., carboxylic acids, esters, or epoxides). This process anchors the molecule to the substrate, modifying the surface's chemical and physical properties.
This technique can be used to:
Improve Hydrophilicity: The ether linkages and the amide group increase the surface's affinity for water, which can be crucial for improving the anti-fouling properties of membranes or enhancing the wettability of materials. researchgate.net
Introduce Reactive Sites: The now surface-bound acetamide group can serve as a site for further chemical modifications.
Enhance Biocompatibility (in non-medical contexts): For industrial bioreactors or biosensors, surfaces that resist non-specific protein adsorption are required. PEG-like structures, similar to the backbone of this molecule, are known to reduce such fouling. researchgate.net
Coordination Chemistry and Metal Complexation
The nitrogen and oxygen atoms within this compound make it an excellent candidate for use as a ligand in coordination chemistry, particularly after conversion to a more complex form.
While the compound itself can act as a simple bidentate ligand (coordinating through the primary amine and an ether oxygen), its true potential is unlocked when it is used as a scaffold to create more complex, polydentate ligands. A common strategy is the condensation of its primary amine with a carbonyl compound (an aldehyde or ketone) to form a Schiff base. dntb.gov.uaresearchgate.net This reaction creates an imine (-C=N-) linkage and expands the ligand's coordinating ability.
For example, reacting this compound with an aldehyde containing another donor group (like a pyridine (B92270) ring or a phenol) can create a tridentate or tetradentate ligand capable of forming highly stable complexes with transition metal ions such as copper(II), nickel(II), or zinc(II). nih.govekb.eg The structure of the resulting metal complex is dictated by the geometry of the ligand and the coordination preference of the metal ion. This "modular" approach allows for the design of ligands tailored to bind specific metals and to create complexes with desired electronic and steric properties for catalysis.
Interactive Table: Synthesis of a Tridentate Schiff Base Ligand
This table outlines the general synthetic step to convert this compound into a more powerful ligand for metal complexation.
| Step | Reactant 1 | Reactant 2 | Reaction Type | Product | Purpose |
| 1 | This compound | Pyridine-2-carboxaldehyde | Condensation | MeCONHCH₂CH₂OCH₂CH₂N=CHPy | Forms a tridentate Schiff base ligand (L) |
| 2 | Tridentate Schiff base ligand (L) | Metal Salt (e.g., CuCl₂) | Complexation | [Cu(L)Cl₂] | Creates a stable metal complex for catalytic use |
Metal complexes derived from ligands based on this compound can function as catalysts in a variety of industrial chemical reactions.
Homogeneous Catalysis: The metal complexes, being soluble in organic solvents, can act as homogeneous catalysts. For example, copper complexes are known to catalyze oxidation reactions and carbon-carbon bond-forming reactions. The specific ligand structure influences the catalyst's activity and selectivity.
Heterogeneous Catalysis: The ligand or the pre-formed metal complex can be anchored to a solid support, such as silica (B1680970) or a polymer resin. This creates a heterogeneous catalyst, which is highly valued in industrial processes because it can be easily separated from the reaction mixture and recycled. The flexible ether chain can act as a spacer, isolating the active catalytic metal center from the support surface.
Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. wikipedia.org The distinct structural elements of this compound—a hydrogen-bond-donating amine, a hydrogen-bond-accepting amide, and a flexible ether backbone—make it a compelling building block for self-assembling systems.
Driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions, these molecules can spontaneously organize into well-defined nanoscale architectures. nih.gov This process is analogous to the self-assembly observed in some amino acid derivatives and polypeptoids which can form structures like fibers, ribbons, or nanosheets. nih.govnih.gov The final structure is programmed into the molecule itself. For instance, in aqueous or specific solvent conditions, these molecules could potentially assemble into micelles or vesicles, with the hydrophilic ether and amide portions oriented towards the solvent and more nonpolar parts sequestered. Such ordered assemblies are of interest in the development of "smart" materials, where the structure, and thus the material's properties, can change in response to external stimuli like temperature or pH.
Role as an Intermediate in Industrial Chemical Processes
The presence of both a primary amine and an acetamide group makes this compound a valuable intermediate in the synthesis of more complex molecules for various industrial applications.
Amino-terminated oligo(ethylene glycols) are important intermediates for creating sophisticated polymeric architectures. nih.gov The primary amine group of this compound provides a reactive handle for a variety of chemical transformations. It can readily react with compounds such as acid chlorides, anhydrides, and isocyanates to form a wide range of derivatives.
The synthesis of derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid (AEEA), a structurally related compound, highlights the utility of such molecules as spacers in chemical synthesis. google.com These spacers can be used to modify the properties of molecules, for instance, by increasing hydrophilicity. The synthesis of AEEA derivatives can be achieved through a multi-step process, underscoring the importance of the aminoethoxy)ethyl] moiety as a building block. google.com
Compounds containing ethylene (B1197577) glycol units are known for their use as solvents and in antifreeze formulations due to their physical properties. chemicalbook.comwikipedia.org Ethylene glycol and its derivatives can act as high-performance organic solvents. chemicalbook.com While this compound is a solid at room temperature, its derivatives or its use in mixtures could offer interesting solvent properties.
The amine functionality also allows for its potential use as a pH modulator or a weak base in certain industrial reactions. The ability to control pH is critical in many chemical processes, and the use of a bifunctional molecule like this compound could offer advantages in specific reaction systems. For instance, in the synthesis of 2-amino-N-(2,2,2-trifluoroethyl) acetamide, bases like triethylamine (B128534) are used to neutralize acid generated during the reaction. google.com A compound like this compound could potentially play a similar role.
Future Research Directions and Unexplored Avenues
Development of Novel and Efficient Synthetic Pathways
The synthesis of N-[2-(2-aminoethoxy)ethyl]acetamide, while achievable through established amidation reactions, presents opportunities for significant improvement in efficiency, cost-effectiveness, and environmental impact. Future research should focus on developing synthetic strategies that align with modern chemical principles.
A primary area of investigation involves the use of highly efficient coupling reagents that minimize waste. While methods exist for forming amides from carboxylic acids, they often require stoichiometric activating agents that are not incorporated into the final product, thus lowering the atom economy. acs.org A potential pathway could involve the direct catalytic amidation of an appropriate ester or acid with 2-(2-aminoethoxy)ethanamine. Developing novel catalysts, whether homogeneous, heterogeneous, or enzymatic, could enable this transformation under milder conditions and with higher yields.
Typical reaction parameters, such as solvent choice and temperature, also warrant re-evaluation. The use of water-immiscible solvents like ethyl acetate (B1210297) or iso-propyl acetate is common for simplifying workup, but exploring greener solvent alternatives or even solvent-free conditions could drastically reduce the environmental footprint of the synthesis. skpharmteco.comgoogle.com
Advancements in High-Throughput and Miniaturized Analytical Methodologies
As the applications for this compound potentially expand, the need for rapid, sensitive, and resource-efficient analytical methods will become critical. This is especially true if the compound or its derivatives are identified as contaminants of emerging concern (CECs), which are substances that are not currently regulated but may pose a risk to environmental or human health. csic.es
Future research should focus on the development of high-throughput screening (HTS) platforms. These systems, often based on 96-well plate formats, allow for the simultaneous analysis of numerous samples, which is essential for quality control in manufacturing or for large-scale environmental monitoring. nih.govnih.gov Techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) or hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence detection could be adapted for this purpose, providing rapid and reproducible quantification. nih.govnih.govresearchgate.net
In parallel, the development of miniaturized analytical systems, such as lab-on-a-chip (LOC) or lab-on-valve (LOV) devices, represents a significant step forward. csic.es These microfluidic systems integrate multiple analytical steps (e.g., sample preparation, separation, detection) onto a single small device. This approach dramatically reduces the consumption of reagents and solvents and minimizes waste generation. csic.es Miniaturized extraction techniques, including solid-phase microextraction (SPME) and stir-bar sorptive extraction (SBSE), could be integrated into these systems for the selective pre-concentration of this compound from complex matrices like environmental water samples.
Exploration of Advanced Material Applications and Composites
The unique molecular structure of this compound, which features a primary amine, a secondary amide, and an ether linkage, makes it an intriguing candidate for the development of advanced materials. The presence of multiple hydrogen bond donors and acceptors suggests its potential use as a monomer or cross-linking agent in the synthesis of functional polymers.
An important avenue of research is its incorporation into biopolymer composites. Natural polymers like starch are abundant, renewable, and biodegradable, but their applications are sometimes limited by their mechanical or physical properties. uwaterloo.caresearchgate.net this compound could be used to modify starch through its hydroxyl groups, potentially introducing new functionalities. uwaterloo.ca For example, the primary amine group could serve as a reactive site for further chemical modifications or as a point of interaction for creating materials with specific pH-responsive or chelating properties, useful in applications such as water treatment for the removal of heavy metal ions. uwaterloo.ca
Furthermore, the compound could serve as a building block for creating novel hydrogels. The hydrophilic ether and amide groups, combined with the reactive amine, could be polymerized to form cross-linked networks capable of absorbing large amounts of water. Such materials are highly sought after in fields ranging from agriculture to biomedical applications. Research could also explore its use in creating self-healing polymers, where the reversible hydrogen bonds provided by the amide and amine groups could contribute to the material's ability to repair damage. uwaterloo.ca
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and activities, thereby reducing the time and cost associated with experimental work. nih.govcrimsonpublishers.com For this compound, these computational tools offer a powerful way to explore its potential without extensive laboratory synthesis and testing.
Beyond biological activity, AI tools can predict fundamental chemical and physical properties. ML models can forecast toxicity (e.g., using tools like DeepTox), pharmacokinetic profiles (absorption, distribution, metabolism, excretion), and environmental fate. crimsonpublishers.com This predictive power is invaluable for prioritizing research efforts and ensuring that development focuses on compounds with a higher likelihood of success and a lower risk profile. Generative models, such as Objective-Reinforced Generative Adversarial Networks (ORGANIC), could even be used to design novel derivatives of this compound with optimized properties for specific applications. crimsonpublishers.com The growth of AI in biopharmaceutical manufacturing also suggests a future where these models could optimize production processes in real-time. nih.gov
Further Investigation into Green Chemistry Principles for Compound Synthesis and Utilization
The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. sigmaaldrich.comnih.gov Applying these principles to the entire lifecycle of this compound is a critical area for future research.
The first principle, waste prevention, is paramount. acs.org Future synthetic routes should be evaluated using metrics like Process Mass Intensity (PMI) and E-Factor, which quantify the amount of waste generated relative to the desired product. acs.org The goal is to design syntheses that are not only high-yielding but also highly efficient in their use of materials.
Key green chemistry principles that should guide future research include:
Atom Economy : Designing synthetic transformations that maximize the incorporation of all reactant atoms into the final product. acs.org Catalytic reactions are inherently superior to stoichiometric ones in this regard.
Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or bio-based solvents. skpharmteco.com The ideal synthesis would occur without any solvent at all. nih.gov
Use of Renewable Feedstocks : While the precursors to this compound are typically derived from petrochemical sources, future research could explore bio-based routes. For instance, key starting materials could potentially be derived from the fermentation of biomass.
The table below illustrates a hypothetical comparison between a traditional and a green synthetic approach, highlighting the areas for improvement.
| Metric | Hypothetical Traditional Pathway | Potential Green Chemistry Pathway |
|---|---|---|
| Starting Materials | Petroleum-based, requiring protecting groups | Renewable feedstocks, direct functionalization |
| Catalysis | Stoichiometric reagents (e.g., coupling agents) | Catalytic (e.g., enzymatic or metallic catalyst) |
| Atom Economy | Low to moderate | High |
| Solvents | Chlorinated solvents (e.g., CH2Cl2) or polar aprotics (e.g., DMF) | Benign solvents (e.g., water, ethanol) or solvent-free |
| Energy Use | High temperatures, multiple steps | Ambient temperature, one-pot synthesis |
| Waste Generation | High (by-products from reagents, solvent waste) | Minimal |
By systematically applying these principles, the synthesis and utilization of this compound can be made more sustainable, aligning with the global shift towards a greener chemical industry.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-[2-(2-aminoethoxy)ethyl]acetamide, and how can reaction conditions be optimized for higher yields?
- Answer : Synthesis typically involves condensation between 2-(2-aminoethoxy)ethylamine and acetylating agents (e.g., acetic anhydride or acetyl chloride) in the presence of a base like triethylamine. A green chemistry approach using CO₂, methanol, H₂, and amines under catalytic conditions (e.g., Ru-based catalysts) can improve sustainability . Optimization strategies include:
- Temperature control : Reflux in ethanol (70–80°C) to enhance reaction kinetics .
- Solvent selection : Aprotic solvents (e.g., DMF) minimize hydrolysis side reactions.
- Stoichiometry : A 1.2:1 molar ratio of acetylating agent to amine improves conversion rates.
Yield monitoring via TLC or HPLC ensures reproducibility (target >85% purity) .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Answer : Key techniques include:
- NMR spectroscopy : ¹H NMR identifies the acetamide methyl group (δ 2.1 ppm) and ethoxyethyl chain protons (δ 3.4–3.6 ppm). ¹³C NMR confirms carbonyl resonance (δ 170–175 ppm) .
- Mass spectrometry : HRMS (ESI+) validates molecular weight (C₈H₁₆N₂O₂: [M+H]⁺ = 173.1285).
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (N-H bend) confirm functional groups.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Complementary HPLC (C18 column, 95:5 H₂O:MeCN) assesses purity (>95%) .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound with protein targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions:
Protein preparation : Retrieve PDB structures (e.g., kinases) and optimize protonation states.
Ligand optimization : DFT calculations (B3LYP/6-31G*) refine the compound’s geometry .
Binding affinity analysis : Docking scores (ΔG < −6 kcal/mol) suggest strong interactions with amine-binding pockets.
Validation : 50-ns MD simulations assess stability (RMSD < 2 Å). Recent studies indicate potential neuroprotective activity via NMDA receptor modulation .
Q. What experimental approaches resolve contradictions in reported biological activity data for aminoethoxyethyl acetamide derivatives?
- Answer : Address discrepancies through:
- Standardized assays : Use CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
- Purity validation : Reanalyze batches via LC-MS to rule out degradation (e.g., hydrolysis products).
- Dose-response curves : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. SH-SY5Y) to identify cell-type specificity.
Meta-analyses of published EC₅₀ data and orthogonal assays (e.g., enzymatic inhibition vs. cell viability) clarify mechanisms .
Q. What strategies separate stereoisomers during the synthesis of chiral this compound derivatives?
- Answer : Enantiomeric resolution methods include:
- Chiral HPLC : Use Chiralpak IA columns with hexane:isopropanol (85:15) to achieve >99% ee .
- Diastereomeric crystallization : React racemic mixtures with (−)-menthol chloroformate, followed by fractional recrystallization .
- Kinetic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer (e.g., 90% ee with Candida antarctica lipase B) .
Q. How do solvent polarity and temperature influence the stability of this compound in long-term storage?
- Answer : Stability is maximized by:
- Solvent choice : Store in anhydrous DMSO or acetonitrile (t₁/₂ >12 months at −20°C) to prevent hydrolysis .
- Temperature : Avoid >25°C; Arrhenius studies show degradation rates double per 10°C increase.
- Light sensitivity : Amber vials reduce photodegradation of the ethoxyethyl chain.
Regular stability testing via ¹H NMR (monitoring δ 2.1 ppm acetamide signal) ensures integrity .
Notes
- Methodological rigor : Answers integrate synthetic protocols, analytical validation, and computational modeling from peer-reviewed studies.
- Data sources : Excluded non-academic platforms (e.g., BenchChem) and prioritized journals (e.g., Green Chemistry, Acta Crystallographica) .
- Advanced vs. basic : Basic questions focus on synthesis/characterization; advanced address mechanistic studies and data conflicts.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
